molecular formula C2H6N4S B13771361 Triaminomethyl thiocyanate CAS No. 7253-03-4

Triaminomethyl thiocyanate

Cat. No.: B13771361
CAS No.: 7253-03-4
M. Wt: 118.16 g/mol
InChI Key: WTHMPFIIEXIALV-UHFFFAOYSA-N
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Description

Triaminomethyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Triaminomethyl thiocyanate can be synthesized through various methods, including photochemical and electrochemical reactions. One common method involves the reaction of triaminomethane with thiocyanic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The use of green chemistry principles, such as photochemical and electrochemical techniques, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Triaminomethyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism by which triaminomethyl thiocyanate exerts its effects involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of amino and thiocyanate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in synthesizing complex molecules and studying biochemical interactions .

Properties

CAS No.

7253-03-4

Molecular Formula

C2H6N4S

Molecular Weight

118.16 g/mol

IUPAC Name

triaminomethyl thiocyanate

InChI

InChI=1S/C2H6N4S/c3-1-7-2(4,5)6/h4-6H2

InChI Key

WTHMPFIIEXIALV-UHFFFAOYSA-N

Canonical SMILES

C(#N)SC(N)(N)N

Origin of Product

United States

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